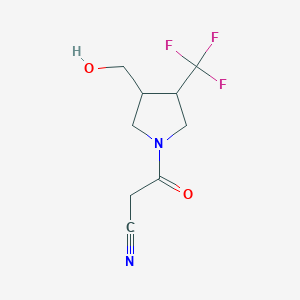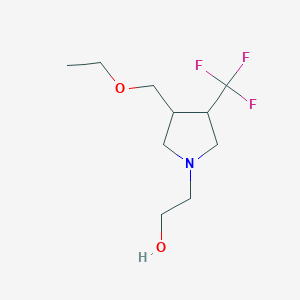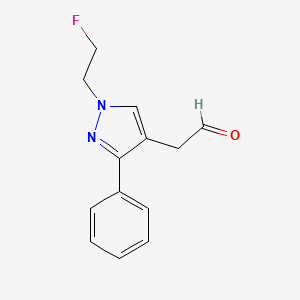
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
説明
This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The molecule also contains a fluoroethyl group, which is a two-carbon chain with a fluorine atom attached .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, 2-fluoroethanol, a related compound, was originally synthesized by treating 2-chloroethanol with potassium fluoride .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the aromatic pyrazole ring and the electronegative fluorine atom. The presence of these groups could potentially influence the compound’s reactivity and stability .科学的研究の応用
Antimicrobial Applications
The research into the compound 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetaldehyde and its derivatives has shown promising results in antimicrobial applications. Studies have synthesized various derivatives and tested their antimicrobial efficacy against a range of bacterial and fungal strains. For instance, a study involving the synthesis of Schiff bases, azetidinones, and thiazolidinones derivatives demonstrated excellent to good antibacterial activity compared to reference drugs, highlighting the compound's potential in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016). Another research focused on novel pyrazole derivatives, revealing their synthesis and antimicrobial screening, indicating some compounds' good to excellent antimicrobial properties (Al-Ghamdi, 2019).
Synthesis and Structural Analysis
Synthetic methodologies and structural analysis of related pyrazole compounds have been extensively explored. Research involving the synthesis of N-substituted pyrazolines provided insights into the structural characteristics through X-ray single-crystal structure determination, aiding in understanding the compound's chemical behavior and potential applications (Loh et al., 2013).
Antitumor Activity
The antitumor activity of pyrazole-based derivatives has also been a significant area of interest. Studies have synthesized novel pyrazole pyrimidine derivatives from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde and investigated their antitumor activities through different routes of cyclocondensation reactions. Docking studies and evaluations against human liver carcinoma cell lines have shown promising results, suggesting these compounds' potential as thymidylate synthase inhibitors and their cytotoxic effects against cancer cells (El-Zahar et al., 2011).
Chemosensor Applications
The development of fluorescent chemosensors based on pyrazoline derivatives for the detection of metal ions is another innovative application. A study demonstrated the synthesis of a heterocyclic D-π-A chromophore as a fluorescent chemosensor, showcasing its efficacy in detecting Fe3+ ions through fluorometric detection. This research opens new avenues for utilizing pyrazole-based compounds in environmental monitoring and analytical chemistry (Khan, 2020).
将来の方向性
作用機序
Target of action
The compound contains a fluoroethyl group, which is often used in the synthesis of radiotracers for positron emission tomography (PET) . The specific target would depend on the exact structure of the compound and could vary widely.
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, that pathway could be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a fluoroethyl group could potentially affect the compound’s distribution and metabolism .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from changes in cellular metabolism to cell death .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), which are crucial for its metabolism. The interaction with ADH leads to the conversion of this compound to its corresponding alcohol, while ALDH further oxidizes it to its carboxylic acid form . These interactions highlight the compound’s role in metabolic pathways involving oxidation-reduction reactions.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules. For instance, it can alter the phosphorylation status of proteins involved in signal transduction, thereby impacting gene expression and cellular metabolism . Additionally, this compound has been observed to induce oxidative stress in cells, leading to changes in cellular function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes such as ADH and ALDH, inhibiting or activating their catalytic functions . This binding can lead to enzyme inhibition or activation, resulting in changes in metabolic flux and gene expression. Furthermore, the compound’s ability to induce oxidative stress is linked to its interaction with cellular antioxidants, disrupting the redox balance within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on physiological functions. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range triggers significant biochemical and physiological changes.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion by ADH and ALDH enzymes . These pathways lead to the formation of metabolites that can further participate in various biochemical reactions. The compound’s metabolism also involves interactions with cofactors such as nicotinamide adenine dinucleotide (NAD+), which are essential for its enzymatic conversion.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular size.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with enzymes and other biomolecules . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within cellular compartments.
特性
IUPAC Name |
2-[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-7-8-16-10-12(6-9-17)13(15-16)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLKFJNSFHMFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CC=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1491131.png)
![(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1491132.png)
![6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane](/img/structure/B1491133.png)
![6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B1491134.png)
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)butanoic acid](/img/structure/B1491135.png)
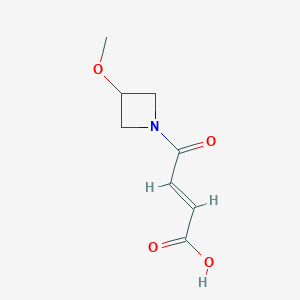
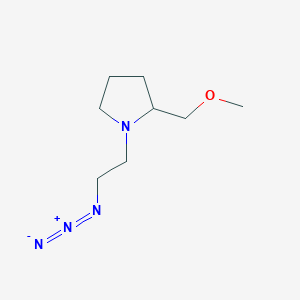
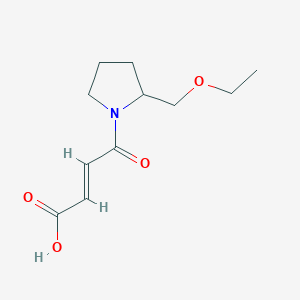
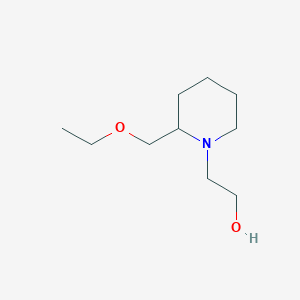
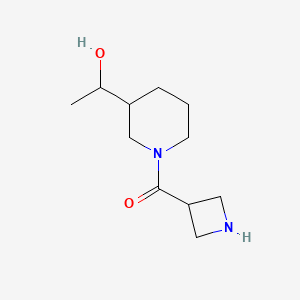
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyridin-3-amine](/img/structure/B1491149.png)

